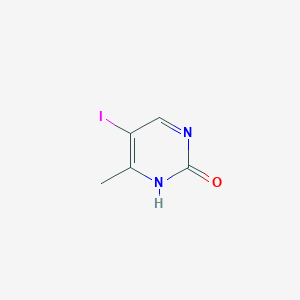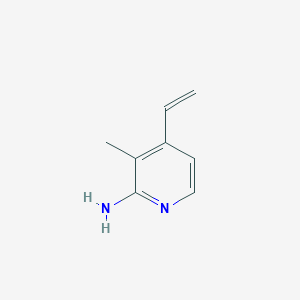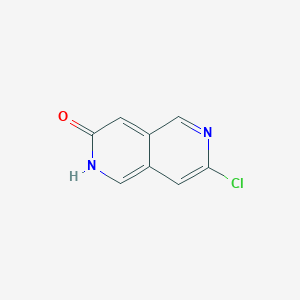
3-iodosylbenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodosylbenzoic acid is an organoiodine compound with the molecular formula C7H5IO3 It is a hypervalent iodine compound, which means it contains iodine in a higher oxidation state than is typical for organic iodine compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodosylbenzoic acid can be synthesized through the oxidation of 3-iodobenzoic acid. One common method involves using oxidizing agents such as Oxone® (potassium peroxymonosulfate) in aqueous conditions at room temperature . The reaction typically proceeds under mild conditions, making it a convenient and practical method for preparing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of efficient and scalable oxidizing agents, along with optimized reaction conditions, would be crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Iodosylbenzoic acid is known to undergo various types of reactions, including:
Electrophilic Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of activating agents like trifluoromethanesulfonic anhydride.
Common Reagents and Conditions:
Oxidizing Agents: Oxone®, trifluoromethanesulfonic anhydride.
Reaction Conditions: Mild aqueous conditions, room temperature, or slightly elevated temperatures.
Major Products Formed:
Carbonyl Compounds: From the oxidation of alcohols.
Iodonium Salts: From electrophilic substitution reactions.
Scientific Research Applications
3-Iodosylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for oxidation reactions and the preparation of iodonium salts.
Biology: It has been employed in protein fragmentation studies, where it cleaves specific peptide bonds.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-iodosylbenzoic acid exerts its effects involves its role as an oxidizing agent. It can accept electrons from other molecules, facilitating various oxidation reactions. The hypervalent iodine center in the compound is crucial for its reactivity, allowing it to participate in single electron transfer mechanisms .
Comparison with Similar Compounds
2-Iodosylbenzoic Acid: Another hypervalent iodine compound with similar reactivity but different positional isomerism.
2-Iodoxybenzoic Acid: Known for its strong oxidizing properties and used in similar oxidation reactions.
Uniqueness: 3-Iodosylbenzoic acid is unique due to its specific molecular structure, which influences its reactivity and selectivity in chemical reactions. Its position on the benzene ring differentiates it from other isomers and affects its interaction with other molecules.
Properties
CAS No. |
64297-60-5 |
|---|---|
Molecular Formula |
C7H5IO3 |
Molecular Weight |
264.02 g/mol |
IUPAC Name |
3-iodosylbenzoic acid |
InChI |
InChI=1S/C7H5IO3/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H,(H,9,10) |
InChI Key |
SXSQXJCKYRVLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)



![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)







![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
